3-Methyl-6-(5-methylfuran-2-YL)hept-3-EN-2-one
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Overview
Description
3-Methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one is an organic compound with the molecular formula C13H20O2. It is a heteroarene, which means it contains a ring structure with at least one atom other than carbon. This compound is known for its unique structure, which includes a furan ring and a heptenone chain.
Preparation Methods
The synthesis of 3-Methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-methylfuran-2-carbaldehyde with a suitable alkyne under specific reaction conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-Methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The furan ring in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, to form substituted derivatives.
Scientific Research Applications
3-Methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavors due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
3-Methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one can be compared with other similar compounds, such as:
6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one: This compound has a similar structure but lacks the double bond in the heptenone chain.
5,9-Undecadien-2-one, 6,10-dimethyl-: This compound has a similar molecular weight and structure but differs in the position and number of double bonds.
The uniqueness of this compound lies in its specific arrangement of the furan ring and the heptenone chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
675603-77-7 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one |
InChI |
InChI=1S/C13H18O2/c1-9(12(4)14)5-6-10(2)13-8-7-11(3)15-13/h5,7-8,10H,6H2,1-4H3 |
InChI Key |
BJCAEWKUOGVUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)CC=C(C)C(=O)C |
Origin of Product |
United States |
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